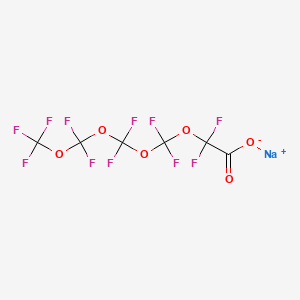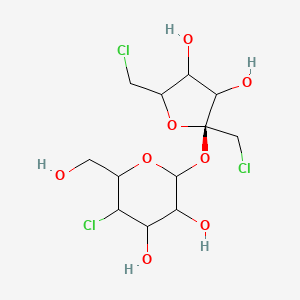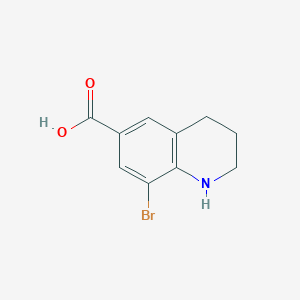
Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate is a perfluorinated compound known for its unique chemical properties and applications. It is commonly used in various industrial and scientific research settings due to its stability and reactivity. The compound is characterized by its high fluorine content, which imparts unique properties such as resistance to heat, chemical inertness, and hydrophobicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate typically involves the reaction of perfluorinated alcohols with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the alcohol to the corresponding sodium salt. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization. The final product is obtained as a high-purity white solid, which is then packaged and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated derivatives, and substituted perfluorinated compounds. These products are often used as intermediates in the synthesis of other fluorinated compounds .
Aplicaciones Científicas De Investigación
Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and surfactants.
Mecanismo De Acción
The mechanism of action of sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong bonds with other molecules, making it an effective catalyst and reagent. The pathways involved in its action include the formation of stable complexes with other compounds, which can then undergo further chemical transformations .
Comparación Con Compuestos Similares
Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate is unique due to its high fluorine content and stability. Similar compounds include:
Sodium nonafluoro-2,4,6-trioxaoctan-8-oate: Another perfluorinated compound with similar properties but fewer fluorine atoms.
2,2,4,4,6,6,8,8,10,10,10-Undecafluoro-3,5,7,9-tetraoxadecanoic acid: A compound with a similar structure but different functional groups.
These compounds share some properties with this compound but differ in their reactivity and applications.
Propiedades
Número CAS |
1035377-21-9 |
|---|---|
Fórmula molecular |
C6F11NaO6 |
Peso molecular |
400.03 g/mol |
Nombre IUPAC |
sodium;2-[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetate |
InChI |
InChI=1S/C6HF11O6.Na/c7-2(8,1(18)19)20-4(12,13)22-6(16,17)23-5(14,15)21-3(9,10)11;/h(H,18,19);/q;+1/p-1 |
Clave InChI |
OVSQYPBFPVCBOD-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B14802096.png)
![[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B14802097.png)

![N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B14802112.png)
![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)

![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
